2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine (CAS 1538517-43-9; molecular formula C₁₁H₈ClFN₂O; MW 238.64 g/mol) is a 2,4-disubstituted-5-fluoropyrimidine building block bearing a 4-chloro substituent at C2, a 5-fluoro group, and a para-methylphenoxy (p-tolyloxy) ether at C4. It belongs to the phenoxyfluoropyrimidine class, a scaffold recognized in kinase inhibitor discovery programs and agrochemical development.

Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
Cat. No. B13222806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine
Molecular FormulaC11H8ClFN2O
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl
InChIInChI=1S/C11H8ClFN2O/c1-7-2-4-8(5-3-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3
InChIKeyQGWQSXFREVNGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine for Kinase-Targeted and Agrochemical Intermediate Procurement


2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine (CAS 1538517-43-9; molecular formula C₁₁H₈ClFN₂O; MW 238.64 g/mol) is a 2,4-disubstituted-5-fluoropyrimidine building block bearing a 4-chloro substituent at C2, a 5-fluoro group, and a para-methylphenoxy (p-tolyloxy) ether at C4 . It belongs to the phenoxyfluoropyrimidine class, a scaffold recognized in kinase inhibitor discovery programs and agrochemical development [1]. The compound features a TPSA of 35.01 Ų, zero H-bond donors, three H-bond acceptors, and a computed LogP of 3.37, placing it in a moderate-lipophilicity range suitable for cell-permeable probe design .

Why 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine Cannot Be Interchanged with Closest Structural Analogs


Within the 2-chloro-5-fluoro-4-aryloxypyrimidine series, the identity of the para-substituent on the phenoxy ring governs both the lipophilicity (LogP) and the electronic character of the aryl ether, which in turn modulates the electrophilicity of the remaining C2 chlorine toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Replacing the 4-methylphenoxy group with an unsubstituted phenoxy, 4-methoxyphenoxy, or 4-halophenoxy analog produces a quantifiably different LogP (spanning ~3.06 to ~3.82), altered TPSA, and a distinct Hammett electronic environment that shifts the reactivity of the pyrimidine core [2]. Generic substitution without accounting for these differences can compromise reaction yields, regiochemical outcomes in sequential derivatization, and the physicochemical profile of downstream products.

Quantitative Differentiation Evidence for 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine Against Its Closest Analogs


LogP Differentiation: 4-Methylphenoxy Provides Intermediate Lipophilicity Between Unsubstituted Phenyl and 4-Halophenoxy Analogs

The 4-methylphenoxy substituent on the target compound yields a computed LogP of 3.37, which is 0.31 log units higher than the unsubstituted 4-phenoxy analog (LogP 3.06) and 0.27 log units higher than the 4-methoxyphenoxy analog (XLogP3 3.1), yet 0.34 log units lower than the 4-chlorophenoxy analog (LogP 3.71) and 0.45 log units lower than the 4-bromophenoxy analog (LogP 3.82) [1]. This positions the target compound in a narrow, desirable LogP window (~3.3–3.5) that balances aqueous solubility with membrane penetration, consistent with Lipinski-informed lead-like space.

Lipophilicity Drug-likeness Membrane permeability

TPSA Advantage: Lower Polar Surface Area Versus 4-Methoxy Analog for Improved Passive Permeability

The target compound exhibits a computed TPSA of 35.01 Ų, which is 9.2 Ų lower than the 4-methoxyphenoxy analog (TPSA 44.2 Ų) due to the replacement of the methoxy oxygen with a methyl carbon [1]. This TPSA difference is significant in the context of CNS drug design, where a TPSA threshold of <60–70 Ų is generally required for blood–brain barrier penetration, and every 10 Ų reduction can measurably improve passive transcellular permeability. The 4-H, 4-Cl, and 4-Br analogs share the same TPSA as the target compound (35 Ų), making the 4-methyl variant the only option that combines this lower TPSA with a non-halogenated para-substituent and intermediate LogP.

Polar surface area BBB penetration Oral bioavailability

Regioselectivity Advantage: Exclusive C2 Chlorine Reactivity Eliminates Isomeric Byproduct Formation in Sequential SNAr Derivatization

In 2,4-dihalo-5-fluoropyrimidines, the C4 position is preferentially substituted over C2 under SNAr conditions, as documented by Wada et al. (2012) in Tetrahedron Letters, where regioselective amine substitution at the 4-position was achieved before derivatization at the 2-position [1]. The target compound has the C4 position pre-installed with the 4-methylphenoxy group, leaving only the C2 chlorine available for further nucleophilic displacement or metal-catalyzed cross-coupling. This eliminates the regiochemical ambiguity inherent to 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1), where reactions can produce mixtures of C2- and C4-substituted products that require chromatographic separation [2]. The pre-functionalized C4 ether also avoids the need for protecting group strategies (e.g., methoxy installation/removal) described in the two-series approach of Wada et al.

Regioselective synthesis SNAr Cross-coupling Building block

Electronic Modulation: Para-Methyl Hammett σₚ Value Provides a Distinct Electron-Donating Environment Versus -H, -Cl, and -OCH₃ Analogs

The para-methyl substituent on the phenoxy ring exerts an electron-donating inductive/hyperconjugative effect quantified by the Hammett σₚ constant of −0.17 (standard value for p-CH₃) [1]. This places it between the stronger electron-donating p-OCH₃ group (σₚ = −0.27) and the electronically neutral p-H (σₚ = 0.00), while p-Cl and p-Br are electron-withdrawing (σₚ ≈ +0.23) [1]. The electronic character of the para-substituent modulates the electron density on the pyrimidine ring through the ether oxygen, influencing the electrophilicity of the C2 chlorine and the overall π-deficiency of the heterocycle. This has direct consequences for SNAr reaction rates and for the binding affinity of downstream products to kinase ATP pockets, where the electron density of the pyrimidine core affects hinge-region hydrogen bonding.

Hammett constant Electronic effects SAR Reactivity tuning

Para- vs. Ortho-Methyl Isomerism: Quantifiable LogP and Steric Differences Between 4-Methylphenoxy and 2-Methylphenoxy Regioisomers

The target para-methylphenoxy isomer (CAS 1538517-43-9) and its ortho-methylphenoxy regioisomer (CAS 40423-67-4) share the same molecular formula and molecular weight (238.64 g/mol) but differ measurably in computed LogP: the para isomer has LogP 3.37 (Leyan), while the ortho isomer has XLogP3-AA 3.5 (PubChem CID 79080497), a difference of 0.13 log units [1]. The ortho-methyl group introduces steric hindrance adjacent to the ether linkage, restricting conformational freedom of the phenoxy ring relative to the pyrimidine plane — a feature that can reduce binding affinity in flat kinase hinge regions while potentially increasing metabolic stability through steric shielding. The para-methyl isomer presents a more linear molecular shape favorable for crystal packing, which may translate into more favorable solid-state handling properties.

Positional isomerism Steric effects Crystallinity LogP

Procurement-Relevant Application Scenarios for 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine


Kinase Inhibitor Lead Optimization: C2 Derivatization Handle with Pre-Installed 4-Aryloxy Pharmacophore

In kinase drug discovery programs employing 2,4-disubstituted-5-fluoropyrimidine scaffolds, the target compound serves as a late-stage diversification intermediate where the C2 chlorine can be elaborated via SNAr with amines or via Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups, while the 4-(4-methylphenoxy) group remains as a stable aryl ether pharmacophore element [1]. The demonstrated regioselectivity of 2,4-dihalo-5-fluoropyrimidines (C4 > C2) means that using this pre-functionalized building block avoids the C2/C4 isomeric mixtures that complicate purification when starting from 2,4-dichloro-5-fluoropyrimidine [1]. The intermediate LogP of 3.37 and TPSA of 35.01 Ų place downstream products in favorable drug-like property space for oral kinase inhibitors .

Phenoxyfluoropyrimidine Agrochemical Intermediate with Defined Electronic Profile

Phenoxyfluoropyrimidines are claimed as pesticidal and herbicidal active ingredients in patent literature, including JP2003502408A [2]. The 4-methylphenoxy variant provides a specific electronic profile (σₚ = −0.17) and intermediate LogP (3.37) that differentiates it from the 4-chloro, 4-bromo, and 4-methoxy analogs commonly listed in agrochemical patent Markush structures. Procurement of the 4-methyl variant enables structure–activity relationship studies that systematically probe the effect of para-substituent electronics on herbicidal potency or crop selectivity, without introducing halogen atoms that may raise environmental persistence concerns.

SAR Probe for Para-Substituent Effects in 4-Aryloxypyrimidine Chemical Series

The 2-chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine compound fills a specific gap in the 4-aryloxy substitution matrix between the unsubstituted phenyl (LogP 3.06, σₚ = 0.00), 4-methoxyphenyl (LogP 3.1, σₚ = −0.27), and 4-halophenyl (LogP 3.71–3.82, σₚ ≈ +0.23) analogs [3]. This makes it an essential building block for multiparameter optimization matrices where LogP, TPSA, and electronic character must be varied independently. Procurement of this compound alongside its 4-H, 4-OCH₃, 4-Cl, and 4-Br analogs enables a complete five-point SAR around the para-position, allowing teams to deconvolute lipophilicity-driven from electronic-driven effects on target potency and selectivity.

Fragment-Based Drug Discovery (FBDD): 5-Fluoropyrimidine Core Fragment for Crystallographic Studies

The 5-fluoropyrimidine core is a privileged fragment in FBDD, with the fluorine atom serving both as a metabolic stabilization element and as a sensitive ¹⁹F NMR probe for binding studies [4]. The 4-(4-methylphenoxy) group adds sufficient molecular weight (238.64 g/mol) and lipophilicity (LogP 3.37) to place the compound in the 'fragment-like' space (MW < 300, ClogP < 3.5) while providing a defined vector for structure-guided elaboration. The para-methyl substitution pattern, with its linear molecular shape, is preferred over the ortho-methyl isomer for soaking into protein crystals where steric congestion at the ether linkage could hinder productive binding poses [5].

Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.